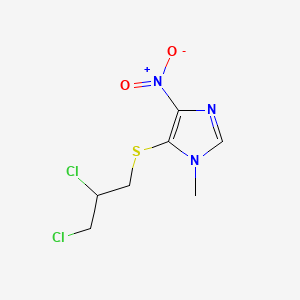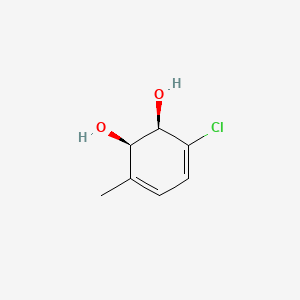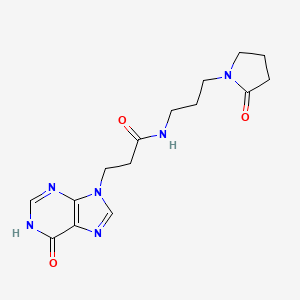
Cyclohexanecarboxylic acid, 4-((1-aziridinyl(bis(2-chloroethyl)amino)phosphinyl)amino)-, ethyl ester, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxylic acid, 4-((1-aziridinyl(bis(2-chloroethyl)amino)phosphinyl)amino)-, ethyl ester, cis- is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring, a carboxylic acid group, and a phosphinyl group with aziridinyl and bis(2-chloroethyl)amino substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexanecarboxylic acid core, the introduction of the phosphinyl group, and the attachment of the aziridinyl and bis(2-chloroethyl)amino substituents. Common synthetic methods may include:
Cyclohexanecarboxylic Acid Formation: This can be achieved through the oxidation of cyclohexane or cyclohexanol.
Phosphinyl Group Introduction: This step may involve the reaction of cyclohexanecarboxylic acid with a phosphinylating agent.
Aziridinyl and Bis(2-chloroethyl)amino Substituents: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexane ring or the carboxylic acid group.
Reduction: Reduction reactions could target the phosphinyl group or the aziridinyl substituent.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: It may be used in studies involving enzyme interactions or metabolic pathways.
Medicine
Pharmaceutical Research:
Industry
Material Science: The compound could be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes, receptors, or DNA. The aziridinyl and bis(2-chloroethyl)amino groups suggest potential alkylating activity, which could lead to the formation of covalent bonds with nucleophilic sites in biological molecules.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic Acid Derivatives: Compounds with similar cyclohexane and carboxylic acid structures.
Phosphinyl Compounds: Molecules containing phosphinyl groups with various substituents.
Aziridinyl Compounds: Compounds featuring aziridinyl groups, often used in alkylating agents.
Uniqueness
This compound’s unique combination of functional groups (cyclohexane, carboxylic acid, phosphinyl, aziridinyl, and bis(2-chloroethyl)amino) sets it apart from other similar compounds, potentially offering distinct chemical and biological properties.
特性
CAS番号 |
117112-31-9 |
|---|---|
分子式 |
C15H28Cl2N3O3P |
分子量 |
400.3 g/mol |
IUPAC名 |
ethyl 4-[[aziridin-1-yl-[bis(2-chloroethyl)amino]phosphoryl]amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H28Cl2N3O3P/c1-2-23-15(21)13-3-5-14(6-4-13)18-24(22,20-11-12-20)19(9-7-16)10-8-17/h13-14H,2-12H2,1H3,(H,18,22) |
InChIキー |
YQPVKQDAGSMACP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(CC1)NP(=O)(N2CC2)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid;N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine](/img/structure/B12716959.png)
![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)






